2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde
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Overview
Description
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde is a complex organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes a benz(de)isoquinoline core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-benz(de)isoquinoline-6-carbaldehyde
- 5-Methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline
- 2-Methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde
Uniqueness
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
65738-24-1 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1,3-dioxobenzo[de]isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H11NO4/c1-16-14(18)9-5-3-4-8-11(7-17)12(20-2)6-10(13(8)9)15(16)19/h3-7H,1-2H3 |
InChI Key |
GOUMEIKYAMBCGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC3=C2C(=CC(=C3C=O)OC)C1=O |
Origin of Product |
United States |
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